molecular formula C12H15N3OS B2394206 N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide CAS No. 142993-39-3

N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide

Cat. No.: B2394206
CAS No.: 142993-39-3
M. Wt: 249.33
InChI Key: LZRVBIMCXJQPPV-UHFFFAOYSA-N
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Description

N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H15N3OS and a molecular weight of 249.34 g/mol . It is characterized by the presence of an allyl group, a methylbenzoyl group, and a hydrazinecarbothioamide moiety. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-methylbenzoyl chloride with hydrazinecarbothioamide in the presence of a base, followed by the addition of allyl bromide . The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Conditions: Reactions are typically carried out at room temperature or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide
  • N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide
  • N-allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

Uniqueness

N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide is unique due to the presence of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

1-[(3-methylbenzoyl)amino]-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-7-13-12(17)15-14-11(16)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRVBIMCXJQPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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